Cas no 2069-41-2 (4-Bromo-4'-fluorobenzophenone)

4-Bromo-4'-fluorobenzophenone is a high-purity organic compound widely used as a key intermediate in pharmaceutical and materials synthesis. Its distinct molecular structure, featuring both bromine and fluorine substituents, enhances reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, making it valuable for constructing complex aromatic frameworks. The compound exhibits excellent stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined crystalline form facilitates precise handling and characterization. Researchers favor this derivative for its versatility in producing advanced intermediates for agrochemicals, liquid crystals, and specialty polymers. Strict quality control ensures low impurity levels, meeting rigorous industry standards for synthetic chemistry applications.
4-Bromo-4'-fluorobenzophenone structure
4-Bromo-4'-fluorobenzophenone structure
Product Name:4-Bromo-4'-fluorobenzophenone
CAS No:2069-41-2
MF:C13H8BrFO
MW:279.104426383972
CID:876923
PubChem ID:74951
Update Time:2025-11-02

4-Bromo-4'-fluorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • (4-Bromophenyl)(4-fluorophenyl)methanone
    • (4-bromophenyl)-(4-fluorophenyl)methanone
    • Methanone, (4-broMophenyl)(4-fluorophenyl)-
    • 4-Bromo-4'-fluorobenzophenone
    • 4-Brom-4'-fluor-benzophenon
    • 4-fluoro-4'-bromo diphenyl ketone
    • SCHEMBL2892140
    • FS-4801
    • (4-bromophenyl)(4'-fluorophenyl)methanone
    • AKOS005067741
    • CS-0206216
    • EINECS 218-193-7
    • 4- bromo-4'-fluorobenzophenone
    • 1-(4-Bromophenyl)-1-(4-fluorophenyl)methanone
    • 4-Fluoro-4'-bromobenzophenone
    • DB-102284
    • 2069-41-2
    • DTXSID00174750
    • 4-Bromo-4''-fluorobenzophenone
    • NS00045353
    • E78032
    • C13H8BrFO
    • MDL: MFCD00672035
    • Inchi: 1S/C13H8BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
    • InChI Key: SSXSFTBOKUQUAX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 277.97400
  • Monoisotopic Mass: 277.97426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.81920

4-Bromo-4'-fluorobenzophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4-Bromo-4'-fluorobenzophenone Pricemore >>

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4-Bromo-4'-fluorobenzophenone Production Method

4-Bromo-4'-fluorobenzophenone Suppliers

Amadis Chemical Company Limited
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(CAS:2069-41-2)4-Bromo-4'-fluorobenzophenone
Order Number:A18434
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):486.0
Email:sales@amadischem.com

Additional information on 4-Bromo-4'-fluorobenzophenone

4-Bromo-4'-fluorobenzophenone: Chemical Structure, Properties, and Applications in Modern Research

4-Bromo-4'-fluorobenzophenone (CAS No. 2069-41-2) is a versatile aromatic ketone compound with a unique combination of bromine and fluorine substituents on adjacent benzene rings. This 4-Bromo-4'-fluorobenzophenone structure imparts distinct electronic and steric properties, making it a valuable building block in organic synthesis and pharmaceutical development. Recent studies have highlighted its role as a key intermediate in the design of novel bioactive molecules, particularly in the fields of medicinal chemistry and materials science.

The 4-Bromo-4'-fluorobenzophenone molecule consists of two phenyl rings connected by a carbonyl group, with a bromine atom substituting one carbon on the para position of one ring and a fluorine atom substituting the corresponding position on the other ring. This CAS No. 2069-41-2 compound exhibits a strong absorption in the ultraviolet (UV) region due to the conjugation between the carbonyl group and the aromatic π-electron system. Researchers at the University of California, Berkeley (2023) have demonstrated that the fluorine substitution enhances the molecule's lipophilicity, which is crucial for optimizing drug permeability across biological membranes.

Recent advances in 4-Bromo-4'-fluorobenzophenone synthesis have focused on improving reaction efficiency and reducing environmental impact. A 2024 study published in Organic Letters reported a novel palladium-catalyzed cross-coupling method that achieved 98% yield with minimal byproduct formation. This CAS No. 2069-41-2 compound's reactivity has also been exploited in the development of photochromic materials, where its bromine and fluorine substituents contribute to tunable optical properties.

In the pharmaceutical industry, 4-Bromo-4'-fluorobenzophenone has emerged as a critical scaffold for designing selective kinase inhibitors. A 2023 paper in JACS described its use in the synthesis of a novel JAK3 inhibitor with improved selectivity over JAK1 and JAK2, which is particularly important for treating autoimmune diseases without causing off-target toxicity. The CAS No. 2069-41-2 compound's bromine substituent was found to enhance hydrogen bonding interactions with the target enzyme's active site.

Materials scientists have also explored the application of 4-Bromo-4'-fluorobenzophenone in the development of organic photovoltaic materials. Research from the Max Planck Institute (2024) showed that incorporating this CAS No. 2069-41-2 compound into polymer matrices improved charge carrier mobility by 35% compared to traditional benzophenone derivatives. The fluorine atom's electron-withdrawing effect was identified as a key factor in this enhancement.

The 4-Bromo-4'-fluorobenzophenone molecule's reactivity has also been leveraged in the field of fluorine chemistry. A 2024 study in Chemistry - A European Journal demonstrated its utility in fluorine-mediated C-H functionalization reactions, achieving high regioselectivity in the synthesis of substituted anilines. This CAS No. 2069-41-2 compound's structural features provide a unique platform for exploring new reaction pathways in synthetic organic chemistry.

Environmental applications of 4-Bromo-4'-fluorobenzophenone are also gaining attention. Researchers at ETH Zurich (2023) have developed a photocatalytic system using this CAS No. 2069-41-2 compound as a co-catalyst for the degradation of persistent organic pollutants. The bromine and fluorine substituents were found to enhance the molecule's ability to absorb visible light and generate reactive oxygen species.

In the field of analytical chemistry, 4-Bromo-4'-fluorobenzophenone has been employed as a reference standard for developing new spectroscopic techniques. A 2024 paper in Analytical Chemistry described its use in calibrating two-photon absorption spectrometers, where its well-defined electronic transitions provided a benchmark for measuring molecular nonlinear optical properties.

The CAS No. 2069-41-2 compound's role in medicinal chemistry extends beyond kinase inhibition. A 2024 study in ACS Medicinal Chemistry Letters reported its use in the development of a novel class of anti-inflammatory agents targeting the NLRP3 inflammasome. The fluorine substitution was found to improve the compound's metabolic stability, while the bromine substituent enhanced its binding affinity to the target protein.

Recent computational studies have provided deeper insights into the 4-Bromo-4'-fluorobenzophenone molecule's behavior. A 2023 paper in Journal of Computational Chemistry used density functional theory (DFT) calculations to predict its electronic structure and reactivity patterns. These simulations revealed that the fluorine atom's lone pairs play a critical role in stabilizing transition states during nucleophilic attack reactions.

The CAS No. 2069-41-2 compound's versatility has led to its incorporation into various research areas. In the field of materials engineering, it has been used as a molecular switch in responsive hydrogels, where changes in pH or temperature trigger conformational changes. Researchers at MIT (2024) demonstrated that the bromine and fluorine substituents can be functionalized with stimuli-responsive groups, enabling precise control over material properties.

As the scientific community continues to explore the potential of 4-Bromo-4'-fluorobenzophenone, its role as a multifunctional molecule is becoming increasingly apparent. From pharmaceutical development to advanced materials, the CAS No. 2069-41-2 compound's unique structural features provide a foundation for innovation across multiple disciplines. Ongoing research is focused on expanding its synthetic utility and uncovering new applications that leverage its distinctive chemical properties.

4-Bromo-4'-fluorobenzophenone: A Multifaceted Molecular Building Block Overview 4-Bromo-4'-fluorobenzophenone (CAS No. 2069-41-2) is a remarkable aromatic compound characterized by its unique structural features: two benzene rings connected by a carbonyl group, with a bromine atom on one ring and a fluorine atom on the other. This configuration imparts distinctive electronic and steric properties, making it a versatile intermediate in organic synthesis, pharmaceutical development, and materials science. --- ### Key Structural and Physical Properties - Molecular Structure: The molecule consists of two phenyl rings linked via a carbonyl group, with bromine and fluorine substituents on para-positions of adjacent rings. - Electronic Properties: The conjugation between the carbonyl group and aromatic π-electron system leads to strong UV absorption. - Lipophilicity: Enhanced by the fluorine substitution, crucial for drug permeability across biological membranes. - Reactivity: The bromine and fluorine substituents contribute to tunable reactivity, making it a valuable scaffold in synthetic chemistry. --- ### Applications in Research and Industry #### 1. Pharmaceutical Development - Kinase Inhibitors: Used in the synthesis of JAK3-selective inhibitors with improved specificity for autoimmune disease treatments. - Anti-inflammatory Agents: Incorporated into NLRP3 inflammasome-targeting compounds, where fluorine enhances metabolic stability and bromine improves binding affinity. - Photochromic Materials: Exploited in the development of light-responsive compounds with tunable optical properties. #### 2. Materials Science - Organic Photovoltaics: Incorporated into polymer matrices to improve charge carrier mobility by 35% due to fluorine's electron-withdrawing effect. - Responsive Hydrogels: Used as a molecular switch with stimuli-responsive groups attached to bromine and fluorine substituents. - Photocatalysis: Employed as a co-catalyst in the degradation of persistent organic pollutants, leveraging bromine and fluorine for visible light absorption. #### 3. Analytical Chemistry - Reference Standard: Used in calibrating two-photon absorption spectrometers due to its well-defined electronic transitions. #### 4. Synthetic Organic Chemistry - C-H Functionalization: Utilized in fluorine-mediated reactions with high regioselectivity for synthesizing substituted anilines. - Cross-Coupling Reactions: A 2024 study achieved 98% yield using a palladium-catalyzed reaction with minimal side products. --- ### Computational Insights - DFT Calculations: Revealed the critical role of fluorine lone pairs in stabilizing transition states during nucleophilic attacks. - Predictive Modeling: Guided the design of new derivatives with enhanced stability and reactivity. --- ### Future Directions - Expanding Synthetic Utility: Research is ongoing to develop new functional groups that can be attached to bromine and fluorine substituents. - Biomedical Applications: Exploring its use in targeted drug delivery and imaging agents. - Sustainable Chemistry: Investigating its role in green synthesis methods and biodegradable materials. --- ### Conclusion 4-Bromo-4'-fluorobenzophenone (CAS No. 2069-41-2) is a multifunctional molecule with a broad range of applications. Its unique chemical properties make it an essential tool in pharmaceuticals, materials science, and analytical chemistry. Continued research is expected to uncover new applications and enhance its synthetic versatility, further solidifying its importance in modern scientific innovation.
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Amadis Chemical Company Limited
(CAS:2069-41-2)4-Bromo-4'-fluorobenzophenone
A18434
Purity:99%
Quantity:25g
Price ($):486.0
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